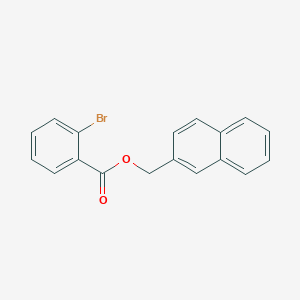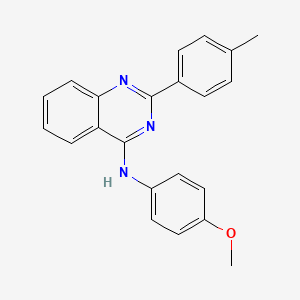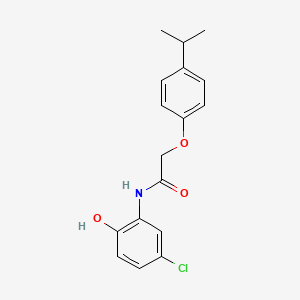
N-(3-bromophenyl)-2-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-chloro-4-methylbenzamide, also known as BPCM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-chloro-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting various enzymes and receptors. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential applications in the field of medicinal chemistry. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have antitumor and anti-inflammatory activity, as well as potential use in the treatment of Alzheimer's disease. However, one limitation of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential toxicity. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to be toxic to certain cell lines, and further studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide. One area of research is the development of N-(3-bromophenyl)-2-chloro-4-methylbenzamide analogs with improved activity and reduced toxicity. Another area of research is the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-2-chloro-4-methylbenzamide in vivo, as well as its potential use in combination with other drugs.
合成方法
N-(3-bromophenyl)-2-chloro-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzylamine to form N-(3-bromophenyl)-2-chloro-4-methylbenzamide. Other methods include the reaction of 3-bromobenzoyl chloride with 2-chloro-4-methylbenzylamine in the presence of a base, or the reaction of 3-bromoaniline with 2-chloro-4-methylbenzoyl chloride.
属性
IUPAC Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYJOPIMDIMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
